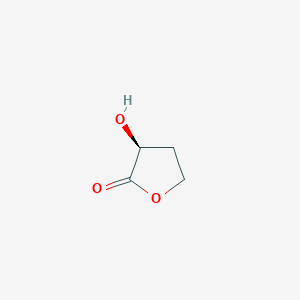

(S)-3-Hydroxydihydrofuran-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326822 | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52079-23-9 | |

| Record name | 2-Hydroxy-gamma-butyrolactone, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: Physicochemical Properties and Synthetic Applications

Introduction: The Significance of (S)-3-Hydroxydihydrofuran-2(3H)-one as a Chiral Building Block

This compound, also known as (S)-α-Hydroxy-γ-butyrolactone, is a versatile and highly valuable chiral molecule in the landscape of modern organic synthesis. Its importance stems from its stereodefined structure, which makes it a sought-after starting material in the "chiral pool" for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of a reactive lactone ring and a stereogenic center bearing a hydroxyl group provides a scaffold for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with high stereochemical control. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering a critical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The fundamental structure of this compound consists of a five-membered lactone ring with a hydroxyl group at the chiral center on the third carbon atom.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

O1 [label="O", pos="0,1.2!", fontcolor="#EA4335"];

C2 [label="C", pos="1.2,0.6!", fontcolor="#202124"];

O2 [label="O", pos="1.5,-0.3!", fontcolor="#EA4335"];

C3 [label="C", pos="1.5,-1.2!", fontcolor="#202124"];

H1 [label="H", pos="2.3,-0.9!", fontcolor="#5F6368"];

O3 [label="O", pos="2.3,-2.0!", fontcolor="#EA4335"];

H2 [label="H", pos="2.9,-1.8!", fontcolor="#5F6368"];

C4 [label="C", pos="0.3,-1.8!", fontcolor="#202124"];

H3 [label="H", pos="0.5,-2.6!", fontcolor="#5F6368"];

H4 [label="H", pos="-0.5,-2.2!", fontcolor="#5F6368"];

C5 [label="C", pos="-0.6,-0.6!", fontcolor="#202124"];

H5 [label="H", pos="-1.4,-1.0!", fontcolor="#5F6368"];

H6 [label="H", pos="-0.8,0.2!", fontcolor="#5F6368"];

// Bonds

O1 -- C2 [label=""];

C2 -- O2 [label="="];

C2 -- C3;

C3 -- H1;

C3 -- O3;

O3 -- H2;

C3 -- C4;

C4 -- H3;

C4 -- H4;

C4 -- C5;

C5 -- H5;

C5 -- H6;

C5 -- O1;

// Chirality label

chiral_label [label="(S)", pos="1.8,-1.6!", fontcolor="#34A853", fontsize=12];

}

Figure 3: Simplified workflow for the synthesis of a key Pemafibrate intermediate.

Experimental Protocol: Synthesis of a Pemafibrate Precursor

The following is a representative, detailed protocol for a key transformation in the synthesis of a Pemafibrate precursor, adapted from established synthetic routes.

Reaction: Mitsunobu Reaction for Ether Formation

This protocol describes the etherification of a protected (S)-2-hydroxybutanoate derivative with a phenolic component of the Pemafibrate structure.

Materials:

-

Protected (S)-butyl 2-hydroxy-4-protected-oxybutanoate (1 equivalent)

-

Phenolic precursor (1.1 equivalents)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the protected (S)-butyl 2-hydroxy-4-protected-oxybutanoate and the phenolic precursor.

-

Dissolve the starting materials in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triphenylphosphine to the solution and stir until it is completely dissolved.

-

Slowly add DIAD or DEAD dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition is exothermic, and a color change is typically observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ether product.

-

Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting alcohol (as monitored by TLC) and the appearance of the desired product with the expected spectroscopic data. The stereochemical inversion characteristic of the Mitsunobu reaction can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product to known values.

Conclusion

This compound is a quintessential example of a chiral building block that has a significant impact on the efficient and stereoselective synthesis of complex, high-value molecules. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of its key characteristics and a practical example of its application, underscoring its importance for the intended audience of researchers and drug development professionals.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 19196. [Link]

- ¹H NMR Spectrum of 3-Hydroxydihydrofuran-2(3H)-one. In Spectral Database for Organic Compounds (SDBS).

- ¹³C NMR Spectrum of 3-Hydroxydihydrofuran-2(3H)-one. In Spectral Database for Organic Compounds (SDBS).

- IR Spectrum of 3-Hydroxydihydrofuran-2(3H)-one. In Spectral Database for Organic Compounds (SDBS).

-

The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-Hydroxydihydro-2(3H)-furanone. Retrieved from [Link]

-

Wikipedia. (2023). γ-Butyrolactone. Retrieved from [Link]

-

PubChem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]

-

Yamashita, S., Masuda, D., & Matsuzawa, Y. (2020). Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Current Atherosclerosis Reports, 22(1), 5. [Link]

(S)-3-Hydroxydihydrofuran-2(3H)-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Hydroxydihydrofuran-2(3H)-one

Introduction

This compound, also known as (S)-α-Hydroxy-γ-butyrolactone, is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents and natural products. Its stereochemistry is crucial for the biological activity of its derivatives, making the precise confirmation of its structure and purity an essential step in any research or development pipeline.[1] This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.

The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource. We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with IUPAC-recommended atom numbering for unambiguous spectral assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

C3-H (α-proton): This proton is attached to the carbon bearing the hydroxyl group and is adjacent to the carbonyl group. It is expected to appear as a triplet or a doublet of doublets, depending on the coupling with the C4 protons. Its chemical shift will be downfield due to the deshielding effects of the adjacent oxygen atom and carbonyl group.

-

C4-H₂ (β-protons): These two protons are diastereotopic and will likely appear as two separate multiplets, each integrating to one proton. They couple with the C3 proton and the C5 protons.

-

C5-H₂ (γ-protons): These protons are adjacent to the ring oxygen (O1) and will be shifted downfield. They will couple with the C4 protons, likely appearing as a multiplet.

-

C3-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[2][3] In a non-interacting solvent like CDCl₃, it may appear as a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and appears further downfield as a distinct doublet, coupling with the C3 proton.[2] This exchangeable proton will disappear from the spectrum upon addition of D₂O.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

-

C2 (Carbonyl Carbon): The lactone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 170-180 ppm.

-

C3 (Hydroxylated Carbon): The carbon atom attached to the hydroxyl group (C3) will resonate in the range typical for secondary alcohols, around 65-75 ppm.

-

C5 (Ester Methylene Carbon): The C5 carbon, being adjacent to the ester oxygen (O1), will be deshielded and appear in the 60-70 ppm range.

-

C4 (Methylene Carbon): The C4 carbon is a standard aliphatic methylene carbon and will be the most upfield signal, expected in the 25-35 ppm range.

Summary of NMR Spectroscopic Data

The following tables summarize the expected NMR data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~4.30 | t (J ≈ 5.0 Hz) | 1H | C3-H | |

| ~5.50 | d (J ≈ 5.0 Hz) | 1H | C3-OH | Disappears with D₂O addition |

| ~4.25 - 4.15 | m | 1H | C5-Hₐ | Diastereotopic protons |

| ~4.10 - 4.00 | m | 1H | C5-Hₑ | Diastereotopic protons |

| ~2.30 - 2.20 | m | 1H | C4-Hₐ | Diastereotopic protons |

| ~2.05 - 1.95 | m | 1H | C4-Hₑ | Diastereotopic protons |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~176.5 | C2 (C=O) |

| ~69.0 | C3 (CH-OH) |

| ~65.5 | C5 (CH₂-O) |

| ~30.0 | C4 (CH₂) |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for clear observation of the hydroxyl proton) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

To confirm the hydroxyl proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking gently.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H) or TMS to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

IR Data Interpretation

The IR spectrum of this compound is dominated by absorptions from its two key functional groups: the hydroxyl group and the lactone (cyclic ester).

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch: A very strong and sharp absorption band corresponding to the lactone carbonyl stretch is expected at a relatively high frequency, typically around 1775-1760 cm⁻¹. The ring strain in the five-membered lactone shifts this absorption to a higher wavenumber compared to an acyclic ester.[4]

-

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester (C5-O1-C2) will appear as a strong band around 1250-1150 cm⁻¹. The C-O stretch of the secondary alcohol (C3-OH) will appear around 1100-1000 cm⁻¹.

Summary of IR Spectroscopic Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1770 | Strong, Sharp | C=O Stretch (γ-Lactone) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1050 | Medium | C-O Stretch (Alcohol) |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is the preferred method for liquid samples as it requires minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Place a single drop of neat this compound directly onto the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

A resolution of 4 cm⁻¹ is typically sufficient for routine identification.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Part 3: Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecular weight of C₄H₆O₃ is 102.09 g/mol .[1]

MS Data Interpretation

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules and typically yields the protonated molecule [M+H]⁺ at m/z 103. Other common adducts include the sodium adduct [M+Na]⁺ at m/z 125 and the ammonium adduct [M+NH₄]⁺ at m/z 120, especially if ammonium salts are present in the mobile phase.[5]

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion (m/z 103) provides structural confirmation. The most likely fragmentation pathway is the loss of a water molecule from the hydroxyl group, resulting in a prominent fragment ion at m/z 85.[6] Further fragmentation could involve the loss of carbon monoxide (CO), a characteristic loss for lactones.[7]

-

Electron Ionization (EI-MS): This high-energy technique leads to more extensive fragmentation. The molecular ion [M]⁺• at m/z 102 may be observed, but it could be weak. Key fragment ions would arise from the loss of water (m/z 84), loss of CO (m/z 74), and subsequent fragmentations common to lactone ring systems. A base peak at m/z 85 is often observed in the mass spectra of γ-butyrolactone derivatives.[8]

Summary of MS Data

Table 4: Predicted ESI-MS and MS/MS Fragments

| m/z | Ion | Source |

|---|---|---|

| 103.039 | [M+H]⁺ | ESI-MS |

| 125.021 | [M+Na]⁺ | ESI-MS |

| 85.028 | [M+H - H₂O]⁺ | MS/MS |

Experimental Protocol: MS Data Acquisition (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.

-

-

Liquid Chromatography (LC) Setup (Optional but recommended):

-

Use a C18 reversed-phase column for separation to ensure sample purity before MS analysis.

-

Employ a simple isocratic or gradient elution with a mobile phase of water and methanol (or acetonitrile), often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

-

Mass Spectrometer Setup (ESI Source):

-

Operate the instrument in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal for the ion of interest (e.g., m/z 103).

-

-

Data Acquisition:

-

Acquire a full scan spectrum (e.g., from m/z 50 to 300) to identify the protonated molecule and any adducts.

-

For structural confirmation, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 103) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the mass of the parent molecule.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions, confirming the molecular structure.

-

Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The orthogonal application of NMR, IR, and MS provides a robust and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of the key lactone and hydroxyl functional groups. Mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. Finally, NMR spectroscopy delivers an unambiguous elucidation of the complete carbon-hydrogen framework, confirming the connectivity and constitution of the molecule. By following the detailed protocols and interpretation guidelines presented in this document, researchers can confidently verify the identity and purity of this critical chiral intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276. Available at: [Link]

-

Rodrigues, J. V., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(4), 424-432. Available at: [Link]

-

Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. Available at: [Link]

-

UCL. Chemical shifts. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Reeves, L. W. (1962). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. The Journal of Chemical Physics, 36(5), 1360-1361. Available at: [Link]

-

Crotti, A. E. M., et al. (2006). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(12), 1634-1641. Available at: [Link]

-

Al-Hujran, T. S., & Al-Dossary, M. I. (2020). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Journal of Molecular Liquids, 318, 114059. Available at: [Link]

-

Wiley-VCH GmbH. (2026). (3S,4S,5R)-3-acetyldihydro-3,4-dimethyl-5-hydroxy-2(3H)-furanone. SpectraBase. Available at: [Link]

-

ResearchGate. (n.d.). The Types of the g-Butyrolactones and Their Examples. Available at: [Link]

-

SWGDRUG. (2005). Gamma-butyrolactone. Available at: [Link]

-

PubChem. (n.d.). 2(3H)-Furanone, dihydro-3-(3-methylbutyl)-. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Available at: [Link]

-

Chemsrc. (n.d.). 3-Hydroxydihydro-2(3H)-furanone. Available at: [Link]

-

Zhang, Y., et al. (2023). Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR. Journal of Agricultural and Food Chemistry, 71(30), 11357–11370. Available at: [Link]

-

Santos, V. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(2), 1125-1154. Available at: [Link]

-

Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

-

Lurie, I. S., & Hays, P. A. (2004). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Journal of Forensic Sciences, 49(4), 793-797. Available at: [Link]

-

PubChem. (n.d.). 2(3H)-Furanone, 5-dodecyldihydro-. Available at: [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, 5-heptyldihydro- (CAS 104-67-6). Available at: [Link]

Sources

- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Gamma Butyrolactone(96-48-0) IR Spectrum [chemicalbook.com]

- 5. swgdrug.org [swgdrug.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2(3H)-Furanone, 5-dodecyldihydro- | C16H30O2 | CID 97747 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-3-Hydroxydihydrofuran-2(3H)-one CAS number and synonyms

An In-depth Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction

This compound, a member of the γ-butyrolactone family, is a highly valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring a hydroxyl group at the C3 position, makes it a critical intermediate for the enantioselective synthesis of numerous complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and drug development professionals.

Chemical Identity and Properties

Precise identification of a chiral molecule is paramount for reproducibility and regulatory compliance. The (S)-enantiomer must be distinguished from its racemic mixture, which possesses different biological and chemical properties.

CAS Number and Synonyms

-

Chemical Name : this compound

-

CAS Number : 52079-23-9[1]

-

Synonyms : (3S)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-α-Hydroxy-γ-butyrolactone, (3S)-3-hydroxyoxolan-2-one[1]

It is crucial to differentiate the (S)-enantiomer from the racemic mixture, 3-Hydroxydihydrofuran-2(3H)-one, which is assigned CAS Number 19444-84-9.[2][3][4][5][6][7]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The data below is compiled for the racemic mixture, but is largely representative of the enantiomer.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | [2][4][8] |

| Molecular Weight | 102.09 g/mol | [2][4] |

| Appearance | Colorless to Yellow Viscous Liquid | [4][5][8] |

| Boiling Point | 249.3 °C at 760 mmHg (est.) | [1][2] |

| Density | ~1.3-1.4 g/cm³ | [1][2][8] |

| Flash Point | >110 °C (>230 °F) | [3][8] |

| Solubility | Soluble in water. | [3] |

| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere, as it is moisture sensitive. | [4][6] |

Synthesis of this compound

The enantioselective synthesis of this lactone is a key area of research, as the stereochemistry at the C3 position is critical for its utility in pharmaceutical applications.[9] The most common and industrially viable strategies begin with readily available chiral precursors.

Synthesis from L-Malic Acid

A prevalent and cost-effective route utilizes L-Malic acid, a natural and inexpensive chiral pool starting material. The synthesis involves a sequence of esterification, selective reduction, and cyclization.

The causality behind this pathway is rooted in the preservation of the inherent stereocenter of L-malic acid. The critical step is the selective reduction of the carboxyl groups. Historically, harsh reducing agents like lithium aluminum hydride were used, but these pose significant challenges for industrial scale-up due to their pyrophoric nature and the need for anhydrous conditions.[10] Modern approaches favor safer and more manageable reducing systems.

A representative workflow for this synthesis is outlined below.

Caption: Synthetic pathway from L-Malic Acid to the target lactone.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a conceptual representation based on established chemical transformations.[10] Each step includes self-validating checks to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: Diesterification of L-Malic Acid

-

Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Procedure:

-

Cool methanol (MeOH) to -15 °C.

-

Slowly add thionyl chloride (SOCl₂) to the cooled methanol. This exothermic reaction generates HCl in situ, which catalyzes the esterification.

-

Add solid L-malic acid portion-wise, maintaining the low temperature.

-

Allow the mixture to warm to room temperature and stir until all solid dissolves, typically 2-4 hours. .

-

Heat the reaction to reflux for 1-2 hours to drive the reaction to completion.

-

-

Work-up & Validation:

-

Cool the reaction mixture. Neutralize with a base (e.g., NaHCO₃ solution) to a pH of 7-8.

-

Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate).

-

Validation: Confirm product formation via Thin Layer Chromatography (TLC) against a standard or by NMR/GC-MS analysis of a small aliquot. The disappearance of the starting material spot is a key indicator.

-

Step 2: Selective Reduction to (S)-1,2,4-Butanetriol

-

Setup: An inert atmosphere flask with a stirrer and temperature control.

-

Procedure:

-

Dissolve the L-dimethyl malate from Step 1 in a lower alcohol solvent (e.g., ethanol).

-

Add lithium chloride (LiCl), which modulates the reactivity of the reducing agent.

-

Portion-wise, add a borohydride reducing agent (e.g., sodium borohydride, NaBH₄). This is a critical control step to manage the exothermic reaction and hydrogen evolution.

-

-

Work-up & Validation:

-

After the reaction is complete (monitored by TLC), filter to remove solid byproducts.

-

Acidify the filtrate to precipitate inorganic salts.

-

Validation: The triol product is highly polar. Its presence can be confirmed by techniques like HPLC or by derivatization followed by GC analysis.

-

Step 3: Intramolecular Cyclization (Lactonization)

-

Setup: A flask equipped for high-temperature reaction and distillation to remove the water byproduct.

-

Procedure:

-

To the crude butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

-

Heat the mixture to a high temperature (e.g., 180-220 °C) to induce cyclization and drive off water.

-

-

Purification & Validation:

-

The final product can be purified by vacuum distillation.

-

Validation: The final structure and purity of this compound should be confirmed by GC (>98% purity is common), NMR spectroscopy (to confirm the structure), and chiral HPLC (to determine enantiomeric excess).[4]

-

Applications in Drug Development

The primary value of this compound lies in its role as a chiral synthon. Its stereocenter is incorporated into the final structure of active pharmaceutical ingredients (APIs), where stereochemistry is often critical for efficacy and safety.

Precursor to Anti-HIV Drugs

A prominent application is in the synthesis of HIV protease inhibitors. The related compound, (S)-3-hydroxytetrahydrofuran, is a crucial intermediate for the synthesis of drugs like Amprenavir and its prodrug, Fosamprenavir .[10] The synthetic logic involves using the chiral hydroxyl group as a handle for further chemical transformations while retaining the critical stereochemistry required for binding to the viral protease.

Caption: Role as a building block in pharmaceutical synthesis.

General Use in Chiral Synthesis

Beyond specific drug classes, this lactone serves as a versatile building block for creating complex molecules where a specific enantiomer is required.[9][11] Its bifunctional nature (lactone and secondary alcohol) allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of natural products and other bioactive compounds.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the construction of complex, stereochemically defined molecules that are vital to human health. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional aiming to leverage its potential. The choice of synthetic route, particularly the move towards safer and more scalable reduction methods, underscores the importance of integrating process chemistry considerations early in the development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of such foundational chiral building blocks will only increase.

References

-

Chemsrc. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (3S)-3-Hydroxydihydro-2(3H)-furanone. [Link]

-

The Good Scents Company. 3-hydroxydihydro-2(3H)-furanone. [Link]

-

PubChem. 2(3H)-Furanone, dihydro-3-(3-methylbutyl)-. [Link]

- Google Patents. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

-

NIST WebBook. 2(3H)-Furanone, dihydro-3-methyl-. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]

- 3. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]

- 4. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Hydroxydihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]

- 6. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | TCI Deutschland GmbH [tcichemicals.com]

- 7. 3-ヒドロキシジヒドロフラン-2(3H)-オン | 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | 東京化成工業株式会社 [tcichemicals.com]

- 8. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE | 19444-84-9 [chemicalbook.com]

- 9. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 10. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

The Pivotal Role of Chirality: A Technical Guide to the Biological Significance of γ-Butyrolactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-butyrolactone (GBL) scaffold is a privileged five-membered lactone structure found in a vast array of natural products and synthetic molecules, exhibiting a remarkable breadth of biological activities.[1][2][3] The introduction of a chiral center, typically at the γ-position, confers stereospecificity that profoundly dictates their molecular interactions and subsequent physiological effects. This technical guide provides an in-depth exploration of the biological significance of chiral γ-butyrolactones, focusing on their stereoselective mechanisms of action, diverse functional roles from bacterial communication to anticancer therapy, and their immense potential in drug discovery and development. We will dissect key signaling pathways, provide field-proven experimental protocols for activity assessment, and highlight the causality behind methodological choices, offering a comprehensive resource for professionals in the field.

Introduction: The Significance of Stereochemistry in γ-Butyrolactones

γ-Butyrolactones (GBLs) are five-membered heterocyclic compounds that serve as fundamental structural motifs in numerous biologically active molecules.[1][3] Their inherent chemical architecture allows for diverse substitutions, but it is the introduction of chirality—the existence of non-superimposable mirror-image forms called enantiomers—that unlocks a deeper level of biological complexity and specificity.[4][5]

Biological systems, composed of homochiral building blocks like L-amino acids and D-sugars, are inherently chiral environments.[6] Consequently, enzymes, receptors, and other macromolecular targets exhibit a high degree of stereoselectivity when interacting with chiral ligands like GBLs.[5] This means that two enantiomers of the same GBL molecule can elicit vastly different, and sometimes opposing, biological responses. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or even toxic.[7] Understanding and controlling this stereochemistry is therefore paramount in the fields of medicinal chemistry and drug development.[4][8][9]

Diagram: Fundamental Chirality of γ-Butyrolactones

Caption: General structures of (R)- and (S)-enantiomers of a γ-butyrolactone.

Stereoselective Biological Activities: A Tale of Two Enantiomers

The differential activity of GBL enantiomers is a direct consequence of their three-dimensional arrangement, which governs their ability to bind to specific biological targets. A precise fit between the ligand (GBL) and the binding site of a protein is often required to trigger a downstream signaling cascade.

Quorum Sensing in Bacteria

One of the most well-documented roles of chiral GBLs is as signaling molecules, or "bacterial hormones," in quorum sensing (QS), a cell-density-dependent communication system used by bacteria to coordinate collective behaviors.[10][11] In many Gram-positive bacteria, particularly of the genus Streptomyces, GBLs regulate crucial processes like secondary metabolite production (including many antibiotics) and morphological differentiation.[10][11][12][13]

The classic example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus.[14] The specific (R)-configuration at the C-3 position is critical for its binding to a cognate receptor protein, ArpA.[4] Upon reaching a threshold concentration, A-factor binds to and releases the ArpA repressor from its target DNA, initiating a signaling cascade that triggers streptomycin production. The corresponding (S)-enantiomer is biologically inactive, demonstrating absolute stereospecificity. This system highlights how chirality ensures high-fidelity communication.

Diagram: Stereoselectivity in Receptor Binding

Caption: Conceptual model of stereoselective ligand-receptor interaction.

Antitumor and Cytotoxic Activity

The γ-butyrolactone framework is a key pharmacophore in numerous natural products with potent anticancer properties.[1][15][16] The α-methylene-γ-butyrolactone moiety, in particular, acts as a Michael acceptor, enabling it to covalently modify and inhibit key proteins in cancer signaling pathways, such as the NF-κB transcription factor.[16]

Chirality plays a crucial role in the potency and selectivity of these compounds. For example, studies on synthetic α-(aminomethyl)-γ-butyrolactones have demonstrated that different diastereoisomers exhibit significantly different activities against pancreatic cancer cell lines.[17] This stereochemical dependence is critical for designing potent drug candidates while minimizing off-target effects and toxicity.

| Compound Class | Enantiomer/Diastereomer | Target/Mechanism | Biological Activity | Reference |

| A-factor | (3R)-enantiomer | ArpA Receptor (Quorum Sensing) | Induces streptomycin production | [4] |

| A-factor | (3S)-enantiomer | ArpA Receptor (Quorum Sensing) | Inactive | [12] |

| Synthetic Aminolactones | Diastereomer A | Pancreatic Cancer Cells | High Cytotoxicity | [17] |

| Synthetic Aminolactones | Diastereomer B | Pancreatic Cancer Cells | Lower Cytotoxicity | [17] |

| Whisky Lactone | (3S,4S)-isomer | Flavor Compound | Coconut, woody aroma | [3] |

| Whisky Lactone | (3R,4S)-isomer | Flavor Compound | Fresh, herbaceous aroma | [3] |

Table 1: Comparative biological activities of selected γ-butyrolactone stereoisomers.

Anti-inflammatory, Neuroprotective, and Other Activities

The diverse bioactivities of chiral GBLs extend to anti-inflammatory, neuroprotective, and antimicrobial effects.[1]

-

Anti-inflammatory: Certain butyrolactones can modulate the NF-κB signaling pathway, a central regulator of inflammation, by inhibiting key enzymes like the ubiquitin-conjugating enzyme UbcH5c.[1]

-

Neuroprotective: Phenolic γ-butyrolactones found in natural sources have shown protective effects against cell death in human dopaminergic neuroblastoma cells, suggesting potential applications in treating neurodegenerative disorders.[1]

-

Antifungal: The α-methylene-γ-butyrolactone ring is a known pharmacophore in natural products with antifungal properties.[1]

Methodologies for Synthesis and Bioactivity Assessment

The study and application of chiral GBLs rely on robust methodologies for their enantioselective synthesis and the quantitative assessment of their biological effects.

Asymmetric Synthesis

Accessing enantiomerically pure GBLs is a critical first step for any biological investigation.[18] Traditional synthesis often yields a racemic mixture (a 50:50 mix of both enantiomers), which must then be separated. Modern strategies focus on asymmetric synthesis to produce a single desired enantiomer directly. Key approaches include:

-

Catalytic Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of γ-butenolides is a highly efficient method for producing a wide range of chiral GBLs with excellent enantioselectivity (up to 99% ee).[8][19]

-

Biocatalysis: Engineered microorganisms, such as E. coli, can be designed with specific enzymatic pathways to convert renewable feedstocks like D-xylose into optically pure (S)-3-hydroxy-γ-butyrolactone with high titers and enantiomeric excess (>99%).[20]

-

Chiral Auxiliaries and Reagents: Utilizing chiral starting materials or reagents to direct the stereochemical outcome of a reaction is a foundational strategy in asymmetric synthesis.[21]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the potential antitumor activity of a novel chiral GBL, a cytotoxicity assay is a standard primary screen. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Causality: This protocol relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic effect of the compound.

Step-by-Step Methodology:

-

Cell Culture: Seed cancer cells (e.g., Panc-1, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the chiral GBL enantiomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 4 hours to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each enantiomer.

Diagram: Experimental Workflow for Cytotoxicity Testing (MTT Assay)

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Conclusion and Future Outlook

Chiral γ-butyrolactones represent a fascinating and vitally important class of molecules whose biological functions are intricately linked to their stereochemistry. From mediating complex bacterial communities to providing lead structures for anticancer and neuroprotective drugs, their significance is vast and continues to expand. The stereospecificity of their interactions underscores the necessity of asymmetric synthesis and chiral analysis in modern drug discovery.[6][7][22] Future research will undoubtedly uncover new biological roles for these versatile scaffolds and leverage their unique chiral properties to develop next-generation therapeutics with enhanced potency and safety profiles. The continued development of efficient synthetic routes and sophisticated biological screening methods will be crucial in unlocking the full therapeutic potential of chiral γ-butyrolactones.[8][18]

References

- Biological significance of chiral 3-hydroxy-gamma-butyrolactones. (n.d.). Benchchem.

- Quorum Sensing: An Under-Explored Phenomenon in the Phylum Actinobacteria. (2016). Frontiers in Microbiology.

- Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products. (2020). ACS Chemical Biology.

- Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. (n.d.). PubMed Central.

- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health.

- Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. (n.d.). RSC Publishing.

- Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development. (n.d.). PubMed Central.

- The gamma-butyrolactone receptors ScbR and AtrA form a quorum sensing switch between coelimycin and actinorhodin synthesis in Streptomyces coelicolor A3(2). (2024). bioRxiv.

- Expansion of gamma-butyrolactone signaling molecule biosynthesis to phosphotriester natural products. (2020). bioRxiv.

- Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products. (n.d.). National Institutes of Health.

- A novel role of 'pseudo'γ-butyrolactone receptors in controlling γ-butyrolactone biosynthesis in Streptomyces. (n.d.). PubMed.

- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (n.d.). MDPI.

- Representative biologically active γ-butyrolactones. (n.d.). ResearchGate.

- Potential antitumor agents. Synthesis of bifunctional alpha-methylene-gamma-butyrolactones. (n.d.). PubMed.

- Analysis and evaluation of chiral drugs in biological samples. (n.d.). secrets of science.

- Chiral Analysis & Separation. (n.d.). BOC Sciences.

- Facile access to chiral g-butyrolactones via rhodium-catalysed asymmetric hydrogenation of g-butenolides and g-hydroxybutenolides. (n.d.). Semantic Scholar.

- Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.

- Natural products containing the γ-butyrolactone core, and... (n.d.). ResearchGate.

- Effect of γ-butyrolactone, a quorum sensing molecule, on morphology and secondary metabolism in Monascus. (n.d.). ResearchGate.

- New Synthesis of All Four Isomers of 3-Hydroxy-4-methyl-.gamma.-butyrolactone by Stereoselective Intramolecular Lactonization. Application to Asymmetric Synthesis of Biologically Active Compounds. (n.d.). ACS Publications.

- Bioactivity and analysis of chiral compounds. (2000). Amsterdam UMC.

- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). ACS Chemical Biology.

- Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. (n.d.). PMC - NIH.

- Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. (n.d.). PubMed.

- Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. (n.d.). National Institutes of Health.

- Detection and analysis of chiral molecules as disease biomarkers. (n.d.). PMC - PubMed Central.

- Potential antitumor alpha-methylene-gamma-butyrolactone-bearing nucleic acid base. 3. Synthesis of 5'-methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'- methylenetetrahydrofurans. (n.d.). PubMed.

- Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities. (2013). Bioorganic & Medicinal Chemistry Letters.

- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (n.d.). ResearchGate.

- Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. (n.d.). ACS Publications.

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 8. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Quorum Sensing: An Under-Explored Phenomenon in the Phylum Actinobacteria [frontiersin.org]

- 11. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Potential antitumor agents. Synthesis of bifunctional alpha-methylene-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Detection and analysis of chiral molecules as disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Chiral Synthon: A Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-γ-butyrolactone (S-HGB), stands as a cornerstone chiral building block in modern organic synthesis. Its deceptively simple structure, a five-membered lactone ring bearing a stereodefined hydroxyl group, belies its profound impact on the synthesis of complex, life-saving pharmaceuticals. The precise spatial arrangement of the hydroxyl group in the (S)-configuration is paramount, dictating the biological activity of numerous active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of S-HGB, from its fundamental importance to the intricacies of its synthesis and its pivotal role in the creation of blockbuster drugs.

The Significance of Chirality: Why this compound Matters

In the realm of pharmacology, stereochemistry is not a subtle detail but a critical determinant of a drug's efficacy and safety. The human body, itself a chiral environment, often interacts differently with enantiomers of the same molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, detrimental. It is this principle that elevates the importance of enantiomerically pure compounds like S-HGB.

This versatile synthon is a key intermediate in the synthesis of a range of pharmaceuticals. Notably, it is a crucial component for building the side chains of widely prescribed drugs such as the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®) [1]. The demand for these and other complex chiral molecules has propelled the development of efficient and stereoselective synthetic routes to S-HGB.

Navigating the Synthetic Landscape: Pathways to Enantiopure this compound

The quest for economically viable and scalable methods to produce enantiomerically pure S-HGB has led to the exploration of diverse synthetic strategies. These can be broadly categorized into chemical, chemoenzymatic, and biocatalytic approaches. Each methodology presents a unique set of advantages and challenges, catering to different scales of production and purity requirements.

Chemical Synthesis: Leveraging the Chiral Pool

A prevalent strategy for the chemical synthesis of S-HGB is the utilization of readily available and naturally occurring chiral molecules, a concept known as the "chiral pool" approach. L-malic acid, an inexpensive and enantiopure starting material, is a popular choice for this purpose[2][3][4].

A common pathway involves the conversion of L-malic acid into an anhydride intermediate, followed by a stereoselective reduction.

Experimental Protocol: Synthesis of this compound from L-Malic Acid

This protocol outlines a general two-step chemical synthesis:

Step 1: Formation of (S)-2-acetoxy-succinic anhydride

-

In a suitable reaction vessel, suspend L-malic acid in acetyl chloride.

-

Stir the mixture at room temperature to facilitate the formation of the anhydride.

-

After the reaction is complete, remove the excess acetyl chloride under reduced pressure.

-

The resulting crude anhydride can be purified by crystallization.

Step 2: Reduction to this compound

-

Dissolve the (S)-2-acetoxy-succinic anhydride in a suitable solvent, such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., 0 °C).

-

Slowly add a reducing agent, such as sodium borohydride, to the solution. The presence of a Lewis acid can enhance the selectivity of the reduction.

-

After the reduction is complete, quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude S-HGB.

-

Purify the product by vacuum distillation or column chromatography.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic approaches combine the efficiency of chemical transformations with the exquisite selectivity of biological catalysts. A notable example is the synthesis of S-HGB from L-malic acid, which involves a chemical transformation to an intermediate followed by an enzymatic hydrolysis step[2][3].

This strategy often begins with the chemical synthesis of a precursor, (S)-β-benzoyloxy-γ-butyrolactone (S-BBL), from L-malic acid. The crucial stereoselective step is the enzymatic hydrolysis of S-BBL to S-HGB, often catalyzed by a lipase. Lipase from Candida rugosa has been shown to be particularly effective for this transformation[2][3].

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

-

Immobilization of Lipase (Optional but Recommended):

-

Incubate a commercial lipase preparation (e.g., from Candida rugosa) with a solid support, such as Amberlite XAD-7, in a buffer solution to immobilize the enzyme.

-

Filter and wash the immobilized enzyme. Immobilization simplifies enzyme recovery and reuse.

-

-

Enzymatic Hydrolysis:

-

Set up a two-phase system in a reaction vessel containing water and an organic solvent like tert-butyl methyl ether (TBME)[2]. The organic phase helps to dissolve the substrate and extract the benzoic acid byproduct.

-

Add the S-BBL substrate and the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 35 °C)[5].

-

Monitor the progress of the hydrolysis using techniques like HPLC.

-

Upon completion, separate the immobilized enzyme by filtration for potential reuse.

-

-

Product Isolation:

-

Separate the aqueous and organic layers. The desired product, S-HGB, will be in the aqueous phase.

-

The benzoic acid byproduct will be primarily in the organic phase.

-

Extract the aqueous phase with a suitable organic solvent to isolate the S-HGB.

-

Purify the product as needed.

-

A significant advantage of this chemoenzymatic process is its scalability. A large-scale synthesis has been reported, yielding 728.5 kg of S-HGB with an 80% isolated yield, demonstrating its industrial viability[2][3].

Biocatalytic Synthesis: A Green and Sustainable Approach

Whole-cell biocatalysis offers a promising green alternative for the production of S-HGB, utilizing renewable feedstocks and operating under mild reaction conditions. Engineered microorganisms, such as Escherichia coli, can be metabolically programmed to produce S-HGB from simple sugars like D-xylose[6].

One such engineered pathway involves a five-step enzymatic cascade that converts D-xylose into S-HGB[6]. This approach mimics the 1,2,4-butanetriol biosynthesis route and leverages the inherent stereoselectivity of enzymes to achieve high enantiomeric purity.

Key Features of the Biocatalytic Route using Engineered E. coli

-

Renewable Feedstock: Utilizes D-xylose, a component of lignocellulosic biomass.

-

High Enantioselectivity: Produces S-HGB with an enantiomeric excess (ee) of up to 99.3%[6].

-

Mild Conditions: Fermentation is carried out under physiological conditions.

-

Process Optimization: Fed-batch fermentation strategies have been employed to enhance product titers, reaching up to 3.5 g/L[6]. The volumetric productivity and molar yield on D-xylose have been reported to be 50.6 mg/(L·h) and 52.1%, respectively[6].

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Key Advantages | References |

| Chemical Synthesis | L-Malic Acid | Acetyl chloride, NaBH₄ | Moderate to High | High | Utilizes inexpensive chiral pool starting material. | [4] |

| Chemoenzymatic | L-Malic Acid | Benzoyl chloride, Lipase (Candida rugosa) | ~80% (isolated) | >99.5% | High enantioselectivity, scalable. | [2][3][5] |

| Biocatalytic | D-Xylose | Engineered E. coli | 52.1% (molar) | 99.3% | Uses renewable feedstock, green process. | [6] |

| Asymmetric Hydrogenation | γ-Butenolides | Rh/ZhaoPhos | >99% (conversion) | 99% | High efficiency and enantioselectivity. | [5] |

Applications in Drug Development: The Gateway to Complex APIs

The true value of this compound is realized in its application as a versatile intermediate for the synthesis of complex pharmaceutical molecules. Its stereocenter and functional groups provide a strategic starting point for the construction of intricate molecular architectures.

Synthesis of a Key Atorvastatin Intermediate

Atorvastatin, a blockbuster drug for lowering cholesterol, features a chiral dihydroxyheptanoic acid side chain. S-HGB serves as a precursor for the stereospecific introduction of a portion of this critical side chain. The synthesis involves the ring-opening of the lactone and subsequent chemical modifications to build the required carbon skeleton with the correct stereochemistry.

Synthesis of a Key Linezolid Intermediate

Linezolid is an important antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid often involves the use of a chiral C3 synthon, and S-HGB can be converted into a key intermediate for the construction of the oxazolidinone ring system, a core structural feature of this class of antibiotics[1][7].

Conclusion

This compound is more than just a simple chiral molecule; it is an enabling tool for the efficient and stereoselective synthesis of complex, life-saving drugs. The continuous development of innovative synthetic routes, from traditional chemical methods to advanced biocatalytic processes, underscores its enduring importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this invaluable synthon is essential for the advancement of medicinal chemistry and the creation of next-generation therapeutics.

References

-

Lee, S. H., Park, O. J., & Uh, H. S. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Biotechnology, 135(2), 193-198. [Link]

-

Li, X., et al. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. Journal of Agricultural and Food Chemistry, 71(50), 20167–20176. [Link]

-

Park, O. J., et al. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Applied Microbiology and Biotechnology, 78(5), 765-771. [Link]

-

Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 867-878. [Link]

- Chengdu Institute of Organic Chemistry of CAS. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. CN1425658A.

-

Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 867-878. [Link]

-

Rajashekhar, B., & Kaiser, E. T. (1986). Synthesis of enantiomerically pure .gamma.-amino-.beta.-hydroxybutyric acid using malic acid as the chiral precursor. The Journal of Organic Chemistry, 51(16), 3244-3247. [Link]

-

Russell, M. G., & Jamison, T. F. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 58(23), 7678-7681. [Link]

-

Cossu, S., et al. (2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. Organic Letters, 11(13), 2896-2899. [Link]

-

Zhang, Z., et al. (2013). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 4(10), 3849-3853. [Link]

-

Reddy, P. K., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Asian Journal of Chemistry, 24(8), 3479-3482. [Link]

-

Wang, C., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 11367-11411. [Link]

-

Wang, C., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 11367-11411. [Link]

-

Wan, N., et al. (2025). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry, 27, 10194-10204. [Link]

-

Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. [Link]

-

Dhamankar, H., et al. (2014). Engineering E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) and 3,4-dihydroxybutyric acid (3,4-DHBA) as value-added chemicals from glucose as a sole carbon source. Metabolic Engineering, 25, 72-81. [Link]

-

de Gonzalo, G., et al. (2015). Chemo-enzymatic synthesis of key intermediates (S)-gamma-hydroxymethyl-alpha,beta- butenolide and (S)-gamma-hydroxymethyl-gamma-butyrolactone via lipase-mediated Baeyer-Villiger oxidation of levoglucosenone. Green Chemistry, 17(5), 2894-2900. [Link]

- LG Chem, Ltd. (2009). Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase. US20090104669A1.

- Xi'an Modern Chemistry Research Institute. (2014).

-

Prather, K. L. J., et al. (2013). A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone. Metabolic Engineering, 16, 31-40. [Link]

-

Chimica. (n.d.). Linezolid impurities: An overview. Chimica. [Link]

-

Xiong, J., et al. (2014). An improved process for chiron synthesis of the atorvastatin side chain. Tetrahedron, 70(41), 7465-7470. [Link]

-

Dömling, A. (2018). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 9(10), 969-972. [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers, 1(4), 458-463. [Link]

-

Safapoor, S., Yazdani, H., & Shahabi, P. (2020). A Review on Synthesis and Applications of Statin Family Drugs as a New Generations of Anti-Blood Medicines. Journal of Chemical Reviews, 2(1), 1-27. [Link]

-

Szolcsányi, P., et al. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 28(13), 5171. [Link]

Sources

- 1. US20090104669A1 - Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase - Google Patents [patents.google.com]

- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxy-γ-Butyrolactones

Abstract

Hydroxy-γ-butyrolactones represent a structurally diverse and biologically significant class of natural products. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their discovery, widespread natural occurrence, and the underlying biosynthetic pathways. We will delve into the causality behind experimental choices for their extraction, isolation, and structural elucidation, offering field-proven insights and detailed protocols. This document is designed to serve as a foundational resource, grounded in authoritative references, to facilitate further exploration and application of these versatile molecules.

Introduction: The Significance of the Hydroxylated γ-Butyrolactone Scaffold

The γ-butyrolactone (GBL), a five-membered lactone ring, is a privileged structure in medicinal chemistry and natural product science.[1][2] The introduction of a hydroxyl group onto this scaffold dramatically increases its chemical complexity and biological specificity. This modification creates at least one chiral center, leading to stereoisomers with often profoundly different biological activities.[3] These molecules are not mere metabolic curiosities; they are key players in a vast array of biological processes. In the microbial world, they function as quorum-sensing molecules, orchestrating collective behaviors such as antibiotic production and morphological differentiation.[3][4][5][6][7] In plants, they can act as defensive agents or allergens.[8][9][10] Their diverse pharmacological activities, including anti-inflammatory, antifungal, and antitumor effects, make them attractive starting points for drug discovery programs.[1][11][12]

This guide will navigate the journey from the initial discovery of these compounds in complex natural matrices to their full structural and stereochemical assignment, providing the technical foundation necessary for their study and exploitation.

Natural Occurrence: A Ubiquitous Presence Across Kingdoms

Hydroxy-γ-butyrolactones are found in an astonishingly diverse range of organisms, from soil-dwelling bacteria to flowering plants and fungi. Their distribution underscores their evolutionary importance as signaling and effector molecules.

In Microorganisms: The most well-documented role of hydroxy-GBLs is as autoregulatory "hormones" in the bacterial genus Streptomyces.[4][6][7] The archetypal example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), which triggers streptomycin production and spore formation in Streptomyces griseus.[3][5] Many structurally related GBLs, differing in the length and branching of their acyl side chain, have since been identified in various Streptomyces and other actinomycete species, regulating the biosynthesis of different secondary metabolites.[4][7][13][14] Fungi, particularly of the genus Aspergillus, are also a rich source of GBLs, often featuring complex aromatic substitutions and exhibiting a wide array of bioactivities.[11]

In Plants: The plant kingdom utilizes hydroxy-GBLs for various purposes, including defense. Tulipalins, for instance, are α-methylene-γ-butyrolactones found in tulips (Tulipa) and other flowers.[8] Tulipalin A and its hydroxylated counterpart, Tulipalin B (α-methylene-β-hydroxy-γ-butyrolactone), are formed from glycosidic precursors (tuliposides) in response to tissue damage and exhibit antimicrobial properties.[8][10][15] They are also known allergens responsible for "tulip fingers," a form of contact dermatitis affecting florists.[8][16] Another significant class are the Quercus lactones (whiskey lactones), which are 3-methyl-4-hydroxyoctanoic acid lactones. These compounds are not biosynthesized directly by the oak tree (Quercus species) but are formed from lipid precursors during the heat-driven seasoning and toasting of oak wood used for aging alcoholic beverages like whiskey and wine.[17]

Table 1: Examples of Naturally Occurring Hydroxy-γ-Butyrolactones

| Compound Name | Natural Source(s) | Biological Role / Significance |

| A-factor | Streptomyces griseus | Quorum sensing; triggers antibiotic production and sporulation.[3][5] |

| SCBs (e.g., SCB1) | Streptomyces coelicolor | Quorum sensing; regulates actinorhodin production.[4][6] |

| Tulipalin B | Tulipa gesneriana (Tulips) | Antimicrobial defense agent; allergen.[10][15] |

| (cis/trans)-Oak Lactone | Aged Oak Wood (Quercus sp.) | Key flavor and aroma compound in aged spirits and wine.[17] |

| γ-Dodecalactone | Fruits, Dairy Products | Potent aroma compound with fruity, coconut-like notes.[18][19] |

| Asperlactones | Aspergillus species | Fungal secondary metabolites with diverse bioactivities.[11] |

Biosynthesis: Nature's Pathways to Complexity

The biosynthesis of hydroxy-γ-butyrolactones is not unified; rather, nature has evolved several distinct pathways to construct this scaffold, often leveraging primary metabolic intermediates.

Fatty Acid Metabolism and Polyketide Pathways

Many microbial GBLs, particularly the autoregulators in Streptomyces, originate from fatty acid metabolism. The biosynthesis of A-factor provides a well-studied paradigm.[5]

-

Key Condensation: The pathway is initiated by a key enzyme, AfsA, which catalyzes a novel condensation reaction between a β-ketoacyl derivative (like 8-methyl-3-oxononanoyl-acyl carrier protein) and dihydroxyacetone phosphate (DHAP).[5][13]

-

Cyclization and Reduction: The resulting ester undergoes spontaneous intramolecular cyclization to form a butenolide intermediate.

-

Lactone Formation: A subsequent reduction of the carbon-carbon double bond in the ring, often catalyzed by an NADPH-dependent reductase (like BprA), yields the saturated γ-butyrolactone core.[5][6]

-

Final Modifications: The final steps involve dephosphorylation and, in many cases, stereospecific reduction of a side-chain ketone to the characteristic hydroxyl group, catalyzed by ketoreductases (e.g., ScbB).[4][6]

The structural diversity of these microbial hormones arises from the variation in the initial fatty acid precursor used by the AfsA-like enzyme and the specific tailoring enzymes present in the biosynthetic gene cluster.[5]

Biotransformation of Lipids

Flavor-active lactones, such as γ-decalactone and γ-dodecalactone, are often produced through the microbial biotransformation of hydroxy fatty acids.[19] A prominent industrial example is the use of the yeast Yarrowia lipolytica to convert ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil, into γ-decalactone.[20][21] This process involves:

-

Substrate Ingestion: The yeast takes up the castor oil.

-

β-Oxidation: The ricinoleic acid is metabolized via the peroxisomal β-oxidation pathway. The yeast's enzymatic machinery shortens the fatty acid chain by removing two-carbon units.

-

Pathway Termination: The β-oxidation process proceeds for several cycles until it yields 4-hydroxydecanoic acid.

-

Lactonization: This γ-hydroxy acid readily undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) under acidic conditions to form the stable γ-decalactone.[20]

Diagram: Generalized Biosynthetic Pathways